molecular formula C19H21N3O3 B7641130 1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone

1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone

Cat. No. B7641130
M. Wt: 339.4 g/mol
InChI Key: QOWDEISPYBTKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone, also known as BPMP, is a synthetic compound that has shown potential in scientific research applications.

Mechanism of Action

1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone works by inhibiting the activity of certain enzymes in the body, which can lead to the production of reactive oxygen species (ROS). ROS can damage cells and contribute to the development of various medical conditions. By inhibiting these enzymes, this compound may help to reduce the risk of developing these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in lab experiments. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of ROS. It has also been shown to increase the activity of antioxidant enzymes, which can help to protect against ROS damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone. One area of focus could be on its potential in treating cancer, as it has been shown to have anti-tumor properties. Another area of focus could be on its potential in treating neurodegenerative diseases, as it has been shown to have neuroprotective properties. Additionally, further research could be done to optimize the synthesis method for this compound, which could make it more readily available for use in lab experiments.

Synthesis Methods

1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-(2-hydroxyethyl)pyrazole with 4-bromo-1-benzofuran, which produces 4-bromo-1-(2-(2-hydroxyethyl)pyrazol-3-yl)benzene. The second step involves the reaction of this compound with 1-(4-piperidinyl)-2-(4-pyridyl)ethanone, which produces this compound.

Scientific Research Applications

1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone has been studied for its potential in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of developing these conditions.

properties

IUPAC Name

1-benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-12-11-22-17(5-8-20-22)14-6-9-21(10-7-14)19(24)16-13-25-18-4-2-1-3-15(16)18/h1-5,8,13-14,23H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWDEISPYBTKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NN2CCO)C(=O)C3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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